molecular formula C18H22FN3O2S B6910113 N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B6910113
M. Wt: 363.5 g/mol
InChI Key: VIACGYOUVWYRPF-UHFFFAOYSA-N
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Description

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a fluorophenyl group, and a morpholine derivative, making it a versatile molecule for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-18(2)12-24-10-9-22(18)8-7-20-16(23)15-11-21-17(25-15)13-5-3-4-6-14(13)19/h3-6,11H,7-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIACGYOUVWYRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCNC(=O)C2=CN=C(S2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The morpholine derivative is then introduced via a nucleophilic substitution reaction. The final step involves coupling the fluorophenyl group to the thiazole ring under specific conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine derivative can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide is unique due to the combination of its three distinct functional groups. This combination imparts unique chemical properties, such as enhanced stability, solubility, and biological activity, making it a valuable compound for various applications .

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